Myceliothermophin E

Descripción general

Descripción

Miceliotermofina E es un metabolito fúngico híbrido de poliquetida-aminoácido aislado del hongo Thermothelomyces thermophilus. Este compuesto ha atraído una atención significativa debido a sus potentes actividades anticancerígenas y antimicrobianas . Exhibe propiedades citotóxicas contra diversas líneas celulares cancerosas humanas, incluyendo hepatoblastoma, carcinoma hepatocelular, carcinoma pulmonar y adenocarcinoma de mama .

Mecanismo De Acción

Miceliotermofina E ejerce sus efectos a través de varios mecanismos:

Citotoxicidad: Induce apoptosis en células cancerosas al interrumpir los procesos y vías celulares.

Actividad antimicrobiana: El compuesto inhibe el crecimiento de Staphylococcus aureus resistente a la meticilina al dirigirse a las paredes celulares bacterianas.

Objetivos moleculares y vías: Los objetivos moleculares exactos aún están en investigación, pero se sabe que interactúa con varias proteínas y enzimas celulares involucradas en el crecimiento y supervivencia celular.

Compuestos similares:

- Miceliotermofina A

- Miceliotermofina B

- Miceliotermofina C

- Miceliotermofina D

Comparación: Miceliotermofina E es única entre sus análogos debido a su mayor potencia y espectro más amplio de actividades biológicas . Si bien otras miceliotermofinas también exhiben propiedades citotóxicas y antimicrobianas, Miceliotermofina E ha mostrado los efectos más significativos en varios estudios .

Análisis Bioquímico

Biochemical Properties

Myceliothermophin E is a complex molecule that interacts with various enzymes, proteins, and other biomolecules. Its biosynthetic pathway generally contains novel enzyme-catalyzed reactions . The total synthesis of this compound involves a cascade-based cyclization to form the trans-fused decalin system .

Cellular Effects

This compound has shown cytotoxic effects on various human cancer cell lines, including hepatoblastoma (HepG2), hepatocellular carcinoma (Hep3B), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7)

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It’s suggested that it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in complex metabolic pathways. It interacts with various enzymes and cofactors

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis total de Miceliotermofina E involucra una ciclización basada en cascada para formar el sistema decalina trans-fusionado . La síntesis comienza con la preparación de un aldehído poliinsaturado, que sufre una reacción intramolecular de Diels-Alder para formar el sistema decalina . Esto es seguido por una serie de pasos incluyendo reacciones de aldol y adiciones de Michael para construir la estructura final .

Métodos de producción industrial: Actualmente, no se han reportado métodos de producción industrial a gran escala para Miceliotermofina E. El compuesto se sintetiza principalmente en laboratorios de investigación para estudios científicos .

Análisis De Reacciones Químicas

Tipos de reacciones: Miceliotermofina E experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la molécula.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Se pueden usar varios nucleófilos y electrófilos para reacciones de sustitución.

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de Miceliotermofina E, que pueden exhibir diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Miceliotermofina E tiene varias aplicaciones de investigación científica:

Comparación Con Compuestos Similares

- Myceliothermophin A

- Myceliothermophin B

- Myceliothermophin C

- Myceliothermophin D

Comparison: Myceliothermophin E is unique among its analogs due to its higher potency and broader spectrum of biological activities . While other myceliothermophins also exhibit cytotoxic and antimicrobial properties, this compound has shown the most significant effects in various studies .

Actividad Biológica

Myceliothermophin E (MCE) is a polyketide compound derived from the thermophilic fungus Myceliophthora thermophila. It has garnered attention due to its significant biological activities, particularly its cytotoxic properties against various cancer cell lines and its potential antimicrobial effects. This article explores the biochemical characteristics, biosynthetic pathways, and biological activities of MCE, supported by data tables and case studies.

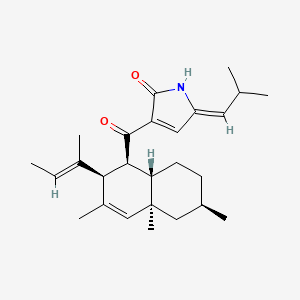

Chemical Structure and Biosynthesis

MCE is characterized by a trans-fused decalin ring system linked to a conjugated 3-pyrrolin-2-one moiety. The compound exhibits an exocyclic methylpropylidene unit derived from leucine at position C21. The biosynthetic pathway of MCE involves three key enzymes that facilitate its formation from an acyclic substrate through a Diels–Alder reaction, which is crucial for the establishment of its unique structure .

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₁₉H₂₃N₃O₂ |

| Molecular Weight | 325.40 g/mol |

| Key Functional Groups | Decalin ring, pyrrolinone |

| Stereochemistry | Stereoselective configuration at C21 |

Cytotoxic Activity

MCE has demonstrated potent cytotoxicity against several human cancer cell lines. The following table summarizes the IC₅₀ values for MCE against various cancer types:

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC₅₀ (μg/mL) |

|---|---|

| Hepatoblastoma (HepG2) | 0.28 |

| Hepatocellular carcinoma (Hep3B) | 0.41 |

| Lung carcinoma (A-549) | 0.26 |

| Breast adenocarcinoma (MCF-7) | 0.27 |

These values indicate that MCE is highly effective in inhibiting the growth of these cancer cells, suggesting its potential as a therapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, MCE exhibits moderate antimicrobial activity. A study evaluated the effectiveness of MCE against drug-resistant bacteria, including Staphylococcus aureus (SA) and methicillin-resistant S. aureus (MRSA). The results are summarized in the table below:

Table 3: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μM) |

|---|---|

| Staphylococcus aureus | 15.8 |

| Methicillin-resistant S. aureus | 27.1 |

These findings highlight the importance of the C21 configuration in enhancing the antimicrobial efficacy of MCE .

Case Studies and Research Findings

- Total Synthesis and Characterization : The total synthesis of MCE has been achieved through a cascade-based cyclization method that simplifies the construction of its complex structure. This synthetic route not only confirms the structure but also facilitates further biological investigations .

- Biosynthetic Gene Clusters : Genomic studies have identified specific biosynthetic gene clusters responsible for the production of MCE in Myceliophthora thermophila. These clusters include polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) genes that are crucial for the biosynthesis of MCE and related compounds .

- Comparative Studies : Research comparing MCE with other myceliothermophins has shown that while all share similar structural motifs, their biological activities can vary significantly based on subtle differences in their chemical structures .

Propiedades

IUPAC Name |

(5Z)-3-[(1S,2R,4aR,6R,8aS)-2-[(E)-but-2-en-2-yl]-3,4a,6-trimethyl-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-(2-methylpropylidene)pyrrol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO2/c1-8-17(5)22-18(6)14-26(7)13-16(4)9-10-21(26)23(22)24(28)20-12-19(11-15(2)3)27-25(20)29/h8,11-12,14-16,21-23H,9-10,13H2,1-7H3,(H,27,29)/b17-8+,19-11-/t16-,21+,22-,23+,26+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVWNUBEANXHMB-FXVWVMPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(=CC(C)C)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/[C@H]1[C@H]([C@@H]2CC[C@H](C[C@]2(C=C1C)C)C)C(=O)C3=C/C(=C/C(C)C)/NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.